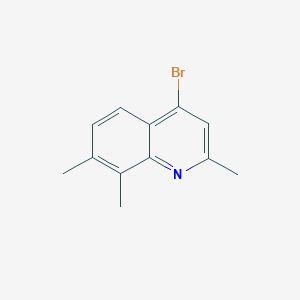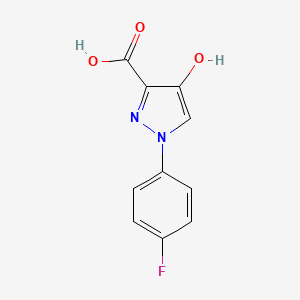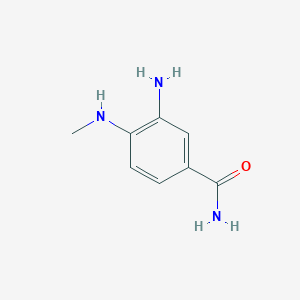
3-Amino-4-(methylamino)benzamide
Descripción general
Descripción
3-Amino-4-(methylamino)benzamide is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death . It is a crucial building block of many drug candidates .
Synthesis Analysis
A continuous flow microreactor system was developed to synthesize this compound. By screening the acylating reagents and reaction conditions, it was obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C8H11N3O . It has a molecular weight of 165.19 .Chemical Reactions Analysis
This compound has been used in the synthesis of cyclic thiodepsipeptides and cyclic homodetic peptides using the 3-amino-4-(methylamino)benzoic acid (MeDbz) linker .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 148-150°C . It has a molecular weight of 165.19 .Aplicaciones Científicas De Investigación
Neuroleptic Activity Research
3-Amino-4-(methylamino)benzamide derivatives have been studied for their potential neuroleptic (antipsychotic) activities. For instance, benzamides of N,N-disubstituted ethylenediamines, including this compound analogues, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests a correlation between the structure of these compounds and their neuroleptic activity (Iwanami et al., 1981).
Applications in Luminescence and Responsive Properties
Certain derivatives of this compound, like pyridyl-substituted benzamides, exhibit aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties. These properties make them valuable in scientific research involving luminescence and the development of responsive materials (Srivastava et al., 2017).
Cardiac Electrophysiological Activity
Benzamides and sulfonamides, including this compound derivatives, have been explored for their Class III antiarrhythmic activity. This research is particularly important in the development of treatments for various heart arrhythmias (Ellingboe et al., 1992).
Poly(ADP-ribose) Synthesis Inhibition
This compound and its derivatives have been utilized as inhibitors of poly(ADP-ribose) synthesis. This application is significant in understanding cellular processes and potential therapeutic interventions in various diseases (Milam & Cleaver, 1984).
Anticonvulsant Activity Research
Research on this compound derivatives has shown potential in developing anticonvulsant drugs. These studies are crucial for discovering new treatments for epilepsy and other seizure disorders (Clark & Davenport, 1987).
Histone Deacetylase Inhibition
Compounds like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, which include the this compound moiety, have been studied as histone deacetylase inhibitors. This research is significant in the context of cancer therapy and epigenetic studies (Zhou et al., 2008).
Electrospray Mass Spectrometry
In the field of analytical chemistry, derivatives of this compound, like 2-aminobenzamide, have been used in electrospray mass spectrometry. This application is essential for the analysis of complex biological molecules (Harvey, 2000).
Mecanismo De Acción
Safety and Hazards
The safety information for 3-Amino-4-(methylamino)benzamide includes hazard statements H302, H312, H332, which indicate that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
3-Amino-4-(methylamino)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death this compound acts as an inhibitor of PARP, thereby influencing the DNA repair process
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting PARP, this compound can lead to the accumulation of DNA damage in cells, which can trigger cell death pathways such as apoptosis . This compound has been shown to affect gene expression by altering the transcriptional activity of genes involved in DNA repair and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The primary mechanism of action involves the inhibition of PARP by binding to its active site, preventing the enzyme from catalyzing the addition of poly ADP ribose chains to target proteins . This inhibition leads to a decrease in the cellular levels of nicotinamide adenine dinucleotide (NAD+), a cofactor required for PARP activity, thereby impairing the DNA repair process. Additionally, this compound may influence other cellular pathways by modulating the activity of enzymes and transcription factors involved in cell survival and proliferation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential long-term effects on cellular function, including sustained inhibition of DNA repair and increased sensitivity to DNA-damaging agents.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit PARP activity, leading to enhanced DNA damage and potential therapeutic effects in cancer models . At higher doses, this compound can cause toxic effects, including cytotoxicity and adverse effects on normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve significant PARP inhibition and therapeutic benefits without causing excessive toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and clearance from the body. The compound is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into more water-soluble metabolites for excretion . The metabolic pathways of this compound can influence its pharmacokinetics and overall efficacy in therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, this compound can accumulate in specific cellular compartments, such as the nucleus, where it exerts its inhibitory effects on PARP. The distribution of the compound within tissues can also affect its therapeutic potential and toxicity profile.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the nucleus, where it interacts with PARP and other nuclear proteins involved in DNA repair and transcription regulation . Post-translational modifications, such as phosphorylation and acetylation, may influence the targeting and localization of this compound to specific subcellular compartments. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-amino-4-(methylamino)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUPFYDPRKUXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


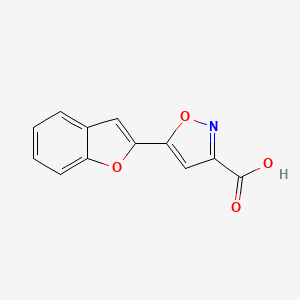

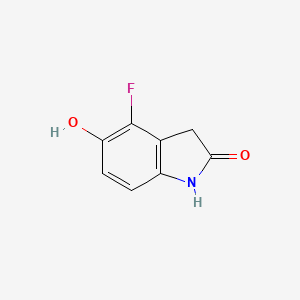
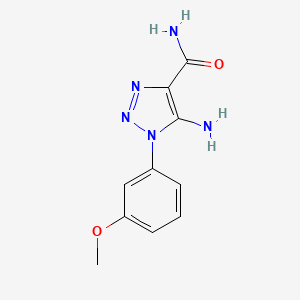
![N-[(3-bromo-4-methoxyphenyl)methyl]cyclopropanamine](/img/structure/B1438613.png)
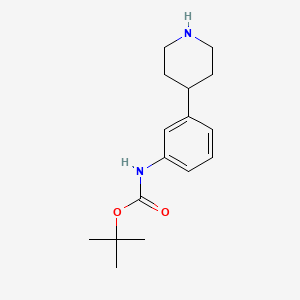
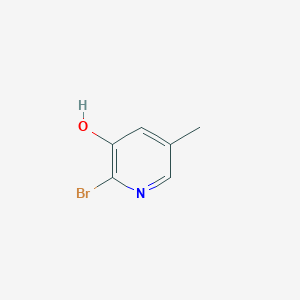
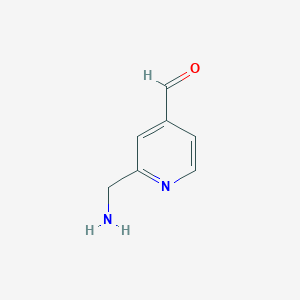
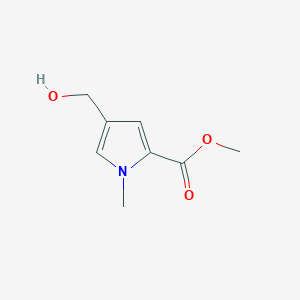

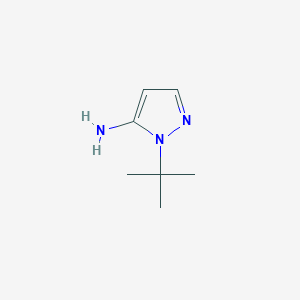
![1-[(2-Tert-butyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B1438628.png)
